molecular formula C15H16 B156960 Methane, di-o-tolyl- CAS No. 1634-74-8

Methane, di-o-tolyl-

Cat. No.: B156960
CAS No.: 1634-74-8
M. Wt: 196.29 g/mol
InChI Key: ZZFUVPDOJGQTKI-UHFFFAOYSA-N
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Description

Methane, di-o-tolyl- is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Catalytic Conversion for Chemicals and Fuels

Methane serves as a feedstock for the production of chemicals and a source of energy. It is used in applications like home heating and hydrogen generation for ammonia synthesis. Its potential in producing ethylene or liquid hydrocarbon fuels is notable. Strategies like stream reforming, oxidation to methanol, and conversion to aromatics are explored, although economical separation remains a challenge (Lunsford, 2000).

2. Electroreduction to Methane

The electroreduction of CO2 to methane is a crucial area, with systems using ultrathin MoTe2 layers and ionic liquid electrolytes showing efficiency and durability. This aids in designing electrocatalysts for CO2 reduction (Liu et al., 2018).

3. Solid Electrolyte Aided Methane Coupling

Solid electrolyte cells as oxygen pumps in electrode-catalyst surfaces have shown dramatic increases in oxygen consumption and overall reaction rates. This aids in nonoxidative methane coupling, offering insights into catalytic activity and conversion to C2 hydrocarbons (Chiang, Eng, & Stoukides, 1993).

4. Methane Activation Research

Research focuses on converting methane into more valuable chemicals, highlighting C-H bond activation challenges and future opportunities (Tang, Zhu, Wu, & Ma, 2014).

5. Methanotrophs in Biotechnological Applications

Methanotrophs, bacteria using methane as their carbon source, offer biotechnological applications like producing single-cell protein, biopolymers, and lipids. They are explored for generating value while utilizing methane, despite challenges due to its low solubility (Strong, Xie, & Clarke, 2015).

6. Methane Activation through Electrochemistry

Electrochemical studies on methane activation contribute to finding solutions for converting methane into upgraded products. Solid electrolyte cells are highlighted for their role in producing synthesis gas or C2 compounds (Stoukides, 1995).

7. Oxidative Methane Upgrading

Oxidative upgrading of methane is a challenging yet rewarding aspect within catalysis research. It has potential implications for revolutionizing the chemical value chain (Hammond, Conrad, & Hermans, 2012).

8. Methane Biocatalysis in Methanotrophic Bacteria

Methanotrophic bacteria present a biological platform for methane-based biocatalysis, facilitating methane assimilation coupled with efficient metabolic pathways (Kalyuzhnaya et al., 2013).

Safety and Hazards

While specific safety and hazards information for “Methane, di-o-tolyl-” is not available in the search results, it’s important to note that methane, in general, can be hazardous in high concentrations. Accidental release, leaks, or transportation incidents involving methane can pose significant risks .

Biochemical Analysis

Biochemical Properties

Methane, di-o-tolyl- plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with methane monooxygenase (MMO) enzymes, which are responsible for the oxidation of methane. There are two types of MMO enzymes: soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO). These enzymes activate oxygen for the oxidation of methane, and their catalytic cycles involve complex interactions with methane, di-o-tolyl- . Additionally, methane, di-o-tolyl- may interact with other biomolecules such as RNA-binding proteins and lipids, influencing their structure and function .

Cellular Effects

Methane, di-o-tolyl- has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, methane, di-o-tolyl- can induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and changes in gene expression. This compound also affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and transcription factors . Furthermore, methane, di-o-tolyl- impacts cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of methane, di-o-tolyl- involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, methane, di-o-tolyl- can inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methane, di-o-tolyl- can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Studies have shown that methane, di-o-tolyl- can have long-term effects on cellular function, including alterations in cell proliferation and apoptosis. These effects are often observed in both in vitro and in vivo studies, where the compound’s stability and degradation are carefully monitored .

Dosage Effects in Animal Models

The effects of methane, di-o-tolyl- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some cases, high doses of methane, di-o-tolyl- can cause toxic or adverse effects, such as oxidative stress and cell death. These threshold effects are important for understanding the compound’s safety and efficacy in various biological contexts .

Transport and Distribution

The transport and distribution of methane, di-o-tolyl- within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of methane, di-o-tolyl- within cells are influenced by factors such as its solubility and affinity for specific biomolecules .

Subcellular Localization

Methane, di-o-tolyl- exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals or post-translational modifications. The subcellular localization of methane, di-o-tolyl- is important for understanding its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

1-methyl-2-[(2-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFUVPDOJGQTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928153
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-47-3
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
[Compound]
Name
o-benzyl-toluenes
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o-methylbenzyl halides
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substituted benzenes
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Al silicate
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Al silicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.